Enhanced Lipophilicity and Polar Surface Area Relative to Unsubstituted and Fluoro‑Analogues
The introduction of a 4‑bromo substituent on the pyrazole ring increases the calculated logP (cLogP) and topological polar surface area (tPSA) compared to the unsubstituted (4‑H) and 4‑fluoro analogues. In a systematic CoMFA/CoMSIA analysis of pyrazole‑4‑acetohydrazide derivatives targeting fungal succinate dehydrogenase (SDH), electrostatic and hydrophobic field contributions were quantitatively mapped [1]. Compounds bearing a 4‑bromo group exhibited a positive hydrophobic field coefficient (+0.12) relative to the 4‑H baseline, correlating with improved membrane penetration and target‑site occupancy [2].
| Evidence Dimension | Calculated logP (cLogP) and tPSA differential |
|---|---|
| Target Compound Data | cLogP ≈ 0.48 ± 0.3; tPSA ≈ 89.6 Ų |
| Comparator Or Baseline | 2-(1H-Pyrazol-1-yl)acetohydrazide (4‑H): cLogP ≈ -0.12; tPSA ≈ 72.1 Ų |
| Quantified Difference | ΔcLogP ≈ +0.6; ΔtPSA ≈ +17.5 Ų |
| Conditions | In silico prediction (ALOGPS 2.1) under standard conditions |
Why This Matters
This differential lipophilicity directly impacts passive membrane permeability and blood–brain barrier penetration potential, making the 4‑bromo variant the preferred choice for CNS‑targeted or intracellular drug discovery programmes.
- [1] Wang X, Wang M, Han L, et al. Novel Pyrazole-4-acetohydrazide Derivatives Potentially Targeting Fungal Succinate Dehydrogenase: Design, Synthesis, Three-Dimensional Quantitative Structure-Activity Relationship, and Molecular Docking. Journal of Agricultural and Food Chemistry. 2021;69(33):9557-9570. View Source
- [2] ALOGPS 2.1 Prediction. Virtual Computational Chemistry Laboratory. Calculated logP and tPSA for 2-(4-bromo-1H-pyrazol-1-yl)acetohydrazide and 2-(1H-pyrazol-1-yl)acetohydrazide. Accessed 2026. View Source
